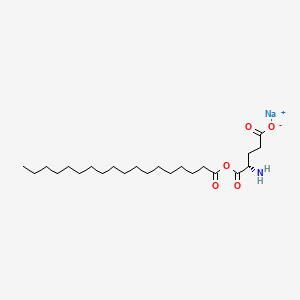

Sodium stearoyl glutamate

Beschreibung

Eigenschaften

IUPAC Name |

sodium;(4S)-4-amino-5-octadecanoyloxy-5-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H43NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(27)29-23(28)20(24)18-19-21(25)26;/h20H,2-19,24H2,1H3,(H,25,26);/q;+1/p-1/t20-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHFCTLPQJQDQI-BDQAORGHSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(=O)C(CCC(=O)[O-])N.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC(=O)[C@H](CCC(=O)[O-])N.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42NNaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703821 | |

| Record name | Sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79811-24-8 | |

| Record name | Sodium 1-[(5-oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]-1-oxooctadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Determining the Critical Micelle Concentration of Sodium Stearoyl Glutamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used to determine the critical micelle concentration (CMC) of sodium stearoyl glutamate (B1630785) (SSG), an anionic amino acid-based surfactant increasingly utilized in pharmaceutical and cosmetic formulations for its mildness and emulsifying properties. This document outlines the theoretical principles and detailed experimental protocols for the most common and effective techniques.

Introduction to Critical Micelle Concentration (CMC)

The critical micelle concentration is a fundamental parameter of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form organized structures called micelles. Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration. Once the CMC is reached, the surface is saturated with surfactant monomers, and any additional surfactant molecules self-assemble into micelles in the bulk of the solution. At this point, the surface tension remains relatively constant. The determination of the CMC is crucial for optimizing formulations, as it dictates the concentration at which properties like solubilization, emulsification, and detergency become effective.

Quantitative Data Summary

For comparative purposes, this table includes the CMC value for the related compound, sodium cocoyl glutamate. Researchers determining the CMC of sodium stearoyl glutamate can use this value as an approximate benchmark.

| Surfactant | Critical Micelle Concentration (CMC) | Method of Determination | Reference |

| Sodium Cocoyl Glutamate | 0.17 g/L | Not Specified | [1] |

| This compound | To be determined experimentally | - | - |

Key Experimental Protocols for CMC Determination

The following sections detail the methodologies for three widely used techniques for determining the CMC of ionic surfactants like this compound.

Surface Tensiometry (Wilhelmy Plate Method)

This is a direct and common method for determining the CMC of surfactants. It relies on measuring the surface tension of a series of surfactant solutions of varying concentrations.

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water. The concentration should be well above the expected CMC. Gentle heating and stirring may be required to ensure complete dissolution.

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution using volumetric flasks to obtain a range of concentrations both below and above the anticipated CMC.

-

Instrumentation and Calibration:

-

Use a surface tensiometer equipped with a Wilhelmy plate.

-

Ensure the Wilhelmy plate is meticulously cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and then flamed to remove any organic residues before each measurement.

-

Calibrate the instrument according to the manufacturer's instructions, typically using high-purity water.

-

-

Measurement Procedure:

-

Pour the surfactant solution with the lowest concentration into a clean, temperature-controlled sample vessel.

-

Immerse the Wilhelmy plate into the solution.

-

Allow the surface tension reading to stabilize before recording the value.

-

Repeat the measurement for each of the prepared surfactant solutions, progressing from the lowest to the highest concentration.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

-

The resulting graph will typically show two distinct linear regions. The first region, at lower concentrations, will have a negative slope, indicating a decrease in surface tension with increasing concentration. The second region, at higher concentrations, will be nearly horizontal, showing little change in surface tension.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the graph.

-

Caption: Workflow for CMC determination by surface tensiometry.

Conductivity Measurement

This method is suitable for ionic surfactants such as this compound. The principle is based on the change in the molar conductivity of the solution as a function of surfactant concentration.

Experimental Protocol:

-

Preparation of Solutions: As with surface tensiometry, prepare a stock solution of this compound and a series of dilutions.

-

Instrumentation and Calibration:

-

Use a calibrated conductivity meter with a suitable conductivity cell.

-

The temperature of the solutions should be kept constant using a thermostat bath.

-

-

Measurement Procedure:

-

Place a known volume of deionized water in a thermostated beaker with a magnetic stirrer.

-

Immerse the conductivity probe into the water and record the initial conductivity.

-

Make successive additions of the stock SSG solution to the beaker, allowing the conductivity reading to stabilize after each addition.

-

-

Data Analysis:

-

Plot the measured specific conductivity (κ) as a function of the this compound concentration (C).

-

The plot will exhibit two linear regions with different slopes. Below the CMC, the conductivity increases more steeply with concentration. Above the CMC, the rate of increase of conductivity with concentration is lower due to the formation of micelles which have a lower mobility than the individual ions.

-

The CMC is the concentration at the point of intersection of these two linear segments.

-

Caption: Workflow for CMC determination by conductivity measurement.

Fluorescence Spectroscopy using a Hydrophobic Probe (Pyrene)

This is a highly sensitive method that utilizes a fluorescent probe, typically pyrene (B120774), which exhibits changes in its fluorescence spectrum depending on the polarity of its microenvironment.

Experimental Protocol:

-

Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like acetone (B3395972) or ethanol (e.g., 10⁻³ M).

-

Preparation of Surfactant-Probe Solutions:

-

Prepare a series of aqueous solutions of this compound at various concentrations.

-

To each surfactant solution, add a small, constant aliquot of the pyrene stock solution, such that the final concentration of pyrene is very low (e.g., 10⁻⁶ M).

-

If a volatile solvent was used for the pyrene stock, it can be evaporated before adding the surfactant solution.

-

-

Instrumentation:

-

Use a fluorescence spectrophotometer.

-

Set the excitation wavelength for pyrene (typically around 335 nm).

-

Record the emission spectra over a range that covers the pyrene monomer fluorescence (approximately 350-450 nm).

-

-

Measurement Procedure:

-

Measure the fluorescence emission spectrum for each of the prepared surfactant-probe solutions.

-

-

Data Analysis:

-

In the pyrene emission spectrum, observe the fine structure of the monomer fluorescence, particularly the first (I₁) and third (I₃) vibronic bands.

-

Calculate the ratio of the intensities of the third to the first vibronic band (I₃/I₁). This ratio is sensitive to the polarity of the pyrene's environment. In the polar aqueous environment below the CMC, the I₃/I₁ ratio is low. When micelles form, pyrene partitions into the nonpolar core of the micelles, leading to an increase in the I₃/I₁ ratio.

-

Plot the I₃/I₁ ratio as a function of the logarithm of the this compound concentration.

-

The plot will typically show a sigmoidal curve. The CMC is determined from the inflection point of this curve.

-

References

An In-depth Technical Guide on the Self-Assembly and Aggregation Behavior of Sodium Stearoyl Glutamate

For Researchers, Scientists, and Drug Development Professionals

Sodium Stearoyl Glutamate (B1630785) (SSG) is an anionic, amino acid-based surfactant renowned for its mildness, biodegradability, and excellent emulsifying properties.[1][2][3][4] Its unique molecular structure, comprising a hydrophobic stearoyl tail and a hydrophilic glutamate headgroup, drives its self-assembly into various supramolecular structures in aqueous solutions.[2] This technical guide provides a comprehensive overview of the self-assembly and aggregation behavior of SSG, including its physicochemical properties, critical micelle concentration (CMC), and the influence of environmental factors on its aggregation. Detailed experimental protocols for characterizing these phenomena are also presented.

Physicochemical Properties of Sodium Stearoyl Glutamate

This compound is synthesized from the condensation of stearic acid, a long-chain fatty acid, and glutamic acid, an amino acid.[2] The resulting molecule possesses an amphiphilic nature, which is fundamental to its surface activity and self-assembly in solution.

| Property | Value/Description | Reference(s) |

| Chemical Name | Sodium N-stearoyl-L-glutamate | [5] |

| CAS Number | 38517-23-6 | [2][5][6] |

| Molecular Formula | C23H42NNaO5 | [5] |

| Molecular Weight | 435.57 g/mol | [5] |

| Appearance | White to off-white powder | [7] |

| Type | Anionic surfactant | [2][3] |

| Solubility | Dispersible in hot water or oil phase | [2] |

| Boiling Point | 600.3 °C (estimated) | [2][8] |

| Flash Point | 316.8 °C (estimated) | [2][8] |

Self-Assembly and Aggregation Behavior

The amphiphilic nature of SSG molecules leads to their spontaneous organization in aqueous solutions to minimize the unfavorable interactions between their hydrophobic tails and water. This process, known as self-assembly, results in the formation of various aggregates, including micelles, vesicles, and lamellar liquid crystalline structures.

Critical Micelle Concentration (CMC)

Formation of Lamellar Liquid Crystalline Structures

A key characteristic of this compound is its ability to form lamellar liquid crystalline structures.[2][3][7][10] These structures consist of bilayers of SSG molecules with water molecules interspersed between the hydrophilic headgroups. The formation of these lamellar phases is crucial for the stability and texture of emulsions.[2][10] In combination with fatty alcohols, SSG can form lamellar gel networks that enhance viscosity and stability.[3]

Gel Formation

Aqueous solutions of this compound can form gels, particularly at concentrations above 7 wt%.[1] The formation of either a gel or a coagel (a crystalline solid dispersion) is dependent on the cooling rate of the solution.[1] These gels exhibit thixotropic behavior, meaning their viscosity decreases under shear stress and recovers over time, a property that is advantageous in many cosmetic and pharmaceutical formulations.[1] The transition from a gel to a liquid crystal or micellar phase occurs at a specific temperature, denoted as Tc.[1]

Factors Influencing Aggregation Behavior

The self-assembly and aggregation of this compound are significantly influenced by several environmental factors, including concentration, temperature, pH, and ionic strength.

-

Concentration: As the concentration of SSG increases above the CMC, the number and size of aggregates generally increase. At higher concentrations (above 7 wt%), a transition from micelles or vesicles to a more structured gel phase can occur.[1]

-

Temperature: Temperature can affect both the CMC and the type of aggregate formed. For many ionic surfactants, the CMC initially decreases with temperature and then increases.[10] The transition from a gel to a liquid crystal or micellar phase is also temperature-dependent.[1]

-

pH: The glutamic acid headgroup of SSG contains two carboxylic acid groups, making its charge state pH-dependent. Changes in pH will alter the degree of ionization of the headgroup, thereby influencing the electrostatic interactions between surfactant molecules and affecting the size, shape, and stability of the aggregates. For the related sodium lauroyl glutamate, aggregate morphology is known to be pH-dependent, with spherical vesicles forming at acidic to neutral pH.[11]

-

Ionic Strength: The addition of electrolytes (salts) to solutions of ionic surfactants typically reduces the repulsion between the charged headgroups, leading to a decrease in the CMC and promoting the growth of larger, and often more elongated, micelles.[12]

Experimental Protocols for Characterization

A variety of experimental techniques are employed to characterize the self-assembly and aggregation behavior of surfactants like this compound.

Tensiometry for CMC Determination

Principle: Surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant. Tensiometry measures this change in surface tension to determine the CMC.

Experimental Workflow:

Caption: Workflow for CMC determination using tensiometry.

Dynamic Light Scattering (DLS) for Aggregate Size Analysis

Principle: DLS measures the time-dependent fluctuations in the intensity of light scattered by particles undergoing Brownian motion. The rate of these fluctuations is related to the particle size, allowing for the determination of the hydrodynamic radius of the aggregates.[13]

Experimental Workflow:

Caption: Workflow for aggregate size analysis using DLS.

Rheology for Viscosity Measurements

Principle: Rheology is the study of the flow of matter. A rheometer is used to measure the viscosity of a fluid under different shear rates, providing insights into its flow behavior and internal structure.

Experimental Workflow:

Caption: Workflow for viscosity measurement using a rheometer.

Transmission Electron Microscopy (TEM) for Visualization of Aggregates

Principle: TEM uses a beam of electrons to create a high-resolution, two-dimensional image of a sample, allowing for the direct visualization of the morphology of surfactant aggregates. Cryo-TEM, where the sample is flash-frozen, is often used to observe the aggregates in a near-native state.

Experimental Workflow:

Caption: Workflow for visualizing aggregates using TEM.

Molecular Structure and Self-Assembly Mechanism

The self-assembly of this compound is driven by a delicate balance of intermolecular forces.

Caption: Driving forces and process of SSG self-assembly.

Applications in Drug Development

The unique self-assembly properties of this compound make it a valuable excipient in drug development. Its ability to form stable emulsions and lamellar structures can be utilized for:

-

Solubilization of poorly water-soluble drugs: The hydrophobic cores of SSG micelles can encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous formulations.

-

Controlled drug delivery: The lamellar structures can act as reservoirs for drugs, providing sustained release over time.

-

Topical and transdermal drug delivery: The skin-conditioning and barrier-enhancing properties of SSG, coupled with its ability to form structured vehicles, make it suitable for delivering active pharmaceutical ingredients to and through the skin.[2]

Conclusion

This compound exhibits complex and tunable self-assembly and aggregation behavior in aqueous solutions. Its propensity to form micelles, vesicles, and lamellar liquid crystalline structures is governed by a combination of its molecular architecture and external conditions. A thorough understanding of these properties, facilitated by the experimental techniques outlined in this guide, is crucial for harnessing the full potential of this versatile surfactant in pharmaceutical and other advanced applications. Further research is warranted to quantify the precise CMC and aggregation behavior of SSG under a wider range of conditions to enable more precise formulation design.

References

- 1. mdpi.com [mdpi.com]

- 2. avenalab.com [avenalab.com]

- 3. formunova.com [formunova.com]

- 4. specialchem.com [specialchem.com]

- 5. This compound | C23H42NNaO5 | CID 23688969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. qzebright.com [qzebright.com]

- 7. bioalkemia.com [bioalkemia.com]

- 8. This compound, 38517-23-6 [thegoodscentscompany.com]

- 9. turkchem.net [turkchem.net]

- 10. Aggregation behavior of amino acid ionic liquid surfactants in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. muser-my.com [muser-my.com]

- 13. researchgate.net [researchgate.net]

The Role of Sodium Stearoyl Glutamate in the Formation of Lamellar Gel Networks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamellar gel networks (LGNs) are highly ordered, thermodynamically stable structures that have garnered significant interest in the pharmaceutical and cosmetic industries. These networks, composed of surfactant bilayers that entrap a solvent, typically water, offer a unique combination of stability, desirable rheological properties, and the ability to modulate the release of active ingredients. Sodium Stearoyl Glutamate (B1630785) (SSG), an anionic and amino acid-based emulsifier, plays a pivotal role in the formation and stabilization of these sophisticated structures. This technical guide provides an in-depth exploration of the function of SSG in LGN formation, supported by quantitative data, detailed experimental protocols for characterization, and visual representations of the underlying mechanisms and workflows.

Sodium Stearoyl Glutamate is derived from L-glutamic acid and the natural fatty acid, stearic acid.[1] As an O/W emulsifier, its molecular structure, featuring a hydrophilic glutamate head group and a lipophilic C18 stearoyl tail, enables the formation of lamellar gel structures that enhance viscosity and stability in emulsions.[2] SSG is particularly valued for its mild, hypoallergenic, and non-comedogenic properties, making it an ideal ingredient for a wide range of skin care, hair care, and dermatological products.[1][3]

Mechanism of Lamellar Gel Network Formation with this compound

The formation of a stable LGN is a self-assembly process driven by the amphiphilic nature of the constituent molecules. In aqueous environments, these molecules arrange themselves to minimize the unfavorable interactions between their hydrophobic tails and water. This leads to the formation of bilayers, which are the fundamental building blocks of the lamellar phase.

SSG, as a high-HLB (hydrophilic-lipophilic balance) emulsifier, acts as a stabilizer for these lamellar structures.[4] It is often used in conjunction with low-HLB co-emulsifiers, most commonly fatty alcohols such as cetyl and stearyl alcohol (often used as a blend, cetearyl alcohol).[2][4] These fatty alcohols integrate into the lamellar structure, increasing its viscosity and stability.[4] The combination of a high-HLB surfactant like SSG and a low-HLB co-surfactant is crucial for the formation of a stable and robust LGN.[5]

The process of forming an LGN typically involves a heating and cooling cycle. The oil phase, containing the fatty alcohols and SSG, is heated above the melting point of the fatty alcohols. The heated oil phase is then combined with the heated water phase with homogenization to form an emulsion. Upon cooling, the fatty alcohols crystallize within the surfactant layers, forming the structured lamellar gel network.

Quantitative Data on Lamellar Gel Network Formation

The properties of an LGN are highly dependent on the concentrations and ratios of its components. The following tables summarize key quantitative data related to the formulation of LGNs with this compound.

| Parameter | Value/Range | Reference |

| Typical Total Surfactant Concentration | 3% - 10% | [4] |

| Optimal Ratio of High-HLB Surfactant (SSG) to Total Surfactant (SSG + Fatty Alcohol) | 15% - 25% | [4] |

| Viscosity at ~5% Total Surfactant Concentration | 50,000 - 100,000 cps | [4] |

| Optimal Molar Ratio of Fatty Alcohol to Surfactant for Industrial α-gel Formulations | 3:1 | [6] |

| Formulation Component | Concentration (% w/w) | Resulting Property | Reference |

| This compound | 0.5 - 2.0 | Effective emulsification in O/W emulsions | [6] |

| Cetearyl Alcohol | 3 - 5 | Provides structure and viscosity to the LGN | [7] |

| SSG + Cetearyl Alcohol | 1.5% SSG, 3.5% Cetearyl Alcohol | Optimum conditioning properties in hair care | [7] |

| Homogenous Gel Formation (SSG in water) | > 7% w/w | Formation of a homogenous gel | [8] |

Experimental Protocols for Lamellar Gel Network Characterization

A comprehensive understanding of LGNs requires their characterization using various analytical techniques. The following sections provide detailed protocols for the key experimental methods used to analyze the structure and properties of LGNs.

Rheological Analysis

Rheology is the study of the flow and deformation of matter. For LGNs, rheological measurements provide crucial information about their structure, stability, and sensory properties.

References

- 1. Rheological investigation of cosmetics and pharmaceuticals | Anton Paar Wiki [wiki.anton-paar.com]

- 2. xenocs.com [xenocs.com]

- 3. chemicke-listy.cz [chemicke-listy.cz]

- 4. ulprospector.com [ulprospector.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. torontech.com [torontech.com]

- 8. researchgate.net [researchgate.net]

Thermal stability and degradation pathways of "Sodium stearoyl glutamate"

An In-depth Technical Guide to the Thermal Stability and Degradation Pathways of Sodium Stearoyl Glutamate (B1630785)

Introduction

Sodium Stearoyl Glutamate (SSG) is an anionic amino acid-based surfactant widely utilized in the pharmaceutical and cosmetic industries as a gentle emulsifier and cleansing agent.[1] Its biocompatibility and mildness make it a preferred ingredient in formulations for sensitive skin. A thorough understanding of its thermal stability and degradation pathways is critical for researchers, scientists, and drug development professionals to ensure product quality, safety, and stability during manufacturing, storage, and application. This guide provides a comprehensive overview of the thermal behavior of this compound, drawing upon data from its constituent components and analogous compounds in the absence of direct, publicly available studies on the pure substance.

Physicochemical Properties

This compound is synthesized from stearic acid, a long-chain fatty acid, and glutamic acid, an amino acid.[2] This structure imparts both hydrophobic (stearoyl tail) and hydrophilic (glutamate head) properties, making it an effective oil-in-water emulsifier. Key physical properties that suggest a high degree of thermal stability include a boiling point of 600.3°C and a flash point of 316.8°C.[2][3]

Thermal Stability Analysis

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, identifying the onset and stages of thermal decomposition.

Table 1: Summary of TGA Data for SSG Components and Analogs

| Compound/Component | Onset of Decomposition (°C) | Major Weight Loss Range (°C) | Key Observations |

| Stearic Acid | ~232 - 269 | 190 - 300 | Decomposes at its boiling point (361°C).[1][4][5][6] |

| Glutamic Acid | ~185 - 280 | - | Decomposes endothermically, releasing primarily water and some ammonia.[7][8] |

| N-acyl glycine (B1666218) surfactant | >250 | - | Considered thermally stable up to 250°C.[9] |

| Anionic Surfactants (Polyfluoroalkyl) | 200 - 300 | - | Near-complete decomposition at ≥400°C.[10] |

Based on this data, the thermal decomposition of this compound is likely to initiate in the range of 200-250°C, with the degradation of the glutamate moiety potentially occurring first, followed by the cleavage of the stearoyl chain at higher temperatures.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample during thermal transitions, providing information on melting points, crystallization, and decomposition enthalpies.

Table 2: Summary of DSC Data for SSG Components

| Compound/Component | Transition Temperature (°C) | Enthalpy (ΔH) | Transition Type |

| Stearic Acid | 69.3 | - | Melting Point[11] |

| Glutamic Acid | 185 - 280 | Endothermic | Decomposition[8] |

For this compound, a DSC thermogram would be expected to show an endothermic peak corresponding to its melting point, followed by complex endothermic and potentially exothermic events associated with its multi-stage decomposition.

Degradation Pathways

The thermal degradation of this compound is hypothesized to proceed through the cleavage of its main chemical bonds: the amide linkage, the carboxyl groups of the glutamate moiety, and the hydrocarbon stearoyl chain.

-

Decarboxylation of the Glutamate Headgroup: At elevated temperatures, the glutamic acid portion of the molecule is likely to undergo decarboxylation and intramolecular cyclization to form pyroglutamic acid derivatives, releasing water.[2] Further heating can lead to the formation of succinimide, pyrrole, and other nitrogen-containing compounds, as observed in the pyrolysis of glutamic acid.[3][7][12]

-

Amide Bond Cleavage: The amide bond linking the stearoyl group and the glutamate group is a potential site for thermal scission, which would yield stearic acid derivatives and glutamate degradation products.

-

Stearoyl Chain Fragmentation: The long hydrocarbon tail can undergo random chain scission and cracking at higher temperatures, producing a variety of smaller alkanes and alkenes.[13]

The following diagram illustrates a hypothesized thermal degradation pathway for this compound.

Experimental Protocols

The following are generalized protocols for conducting TGA and DSC analyses on a powdered sample such as this compound, based on standard methodologies.[14][15][16][17]

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Weigh 5-10 mg of the dry, powdered this compound sample into a ceramic or platinum TGA pan.[18]

-

Atmosphere: Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.[15]

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[19]

-

-

Data Analysis: Record the sample weight as a function of temperature. Determine the onset of decomposition and the temperatures of maximum weight loss from the TGA curve and its first derivative (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Weigh 2-5 mg of the dry, powdered this compound sample into an aluminum DSC pan and hermetically seal it.[16] Prepare an empty, sealed aluminum pan as a reference.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.[16]

-

Temperature Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25°C).

-

Ramp the temperature to a point beyond the expected decomposition (e.g., 400°C) at a heating rate of 10°C/min.[20]

-

-

Data Analysis: Record the differential heat flow as a function of temperature. Identify endothermic and exothermic peaks corresponding to melting, crystallization, and decomposition, and calculate the associated enthalpy changes (ΔH).

The following diagram illustrates a general workflow for the thermal analysis of a powdered sample.

Conclusion

While direct experimental data on the thermal degradation of this compound is limited, a comprehensive analysis of its constituent parts and structurally similar surfactants provides a robust framework for understanding its thermal stability and degradation pathways. SSG is a thermally stable compound, with decomposition likely initiating above 200°C. The degradation is expected to be a multi-step process involving decarboxylation and cyclization of the glutamate moiety, cleavage of the amide bond, and fragmentation of the stearoyl chain. The provided experimental protocols offer a standardized approach for researchers to conduct their own thermal analysis of this compound to obtain specific data for their formulation and processing needs. Further research using techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry would be invaluable for definitively identifying the degradation products and elucidating the precise degradation mechanisms.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Molecular products from the thermal degradation of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Stearic Acid | C18H36O2 | CID 5281 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. oa.tib.eu [oa.tib.eu]

- 9. scielo.br [scielo.br]

- 10. Thermal Decomposition of Anionic, Zwitterionic, and Cationic Polyfluoroalkyl Substances in Aqueous Film-Forming Foams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stearic acid - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. epfl.ch [epfl.ch]

- 15. 2.3. Thermogravimetric Analysis (TGA) [bio-protocol.org]

- 16. engineering.purdue.edu [engineering.purdue.edu]

- 17. qualitest.ae [qualitest.ae]

- 18. torontech.com [torontech.com]

- 19. Thermogravimetry (TGA) [bio-protocol.org]

- 20. tainstruments.com [tainstruments.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Sodium Stearoyl Glutamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium Stearoyl Glutamate (B1630785) (C23H42NNaO5) is an anionic surfactant widely utilized in the cosmetic and pharmaceutical industries for its emulsifying, cleansing, and skin-conditioning properties.[1][2] Its amphiphilic nature, arising from the combination of a lipophilic stearoyl tail and a hydrophilic glutamate headgroup, dictates its self-assembly and interfacial behavior, which are critical for its function in complex formulations. This guide provides a detailed examination of the molecular structure and conformational possibilities of Sodium Stearoyl Glutamate, supported by theoretical data, standardized experimental protocols for its characterization, and logical workflows for structural elucidation.

Molecular Structure and Geometry

This compound is the monosodium salt of N-stearoyl-L-glutamic acid.[1][3] The molecule consists of three primary components: a long-chain saturated fatty acid (stearic acid), an amino acid (L-glutamic acid), and a sodium counter-ion. The stearic acid is linked to the amino group of glutamic acid via an amide bond.

The overall geometry is characterized by a flexible, hydrophobic C18 alkyl chain and a polar, hydrophilic headgroup containing two carboxylate groups and an amide linkage. The stereochemistry at the alpha-carbon of the glutamate moiety is the L-configuration, as is common for naturally derived amino acids.[3][4]

Tabulated Molecular Geometry Data

The following tables present theoretically derived, representative bond lengths and angles for the key structural components of this compound. These values are based on standard measurements for similar chemical structures found in organic molecules and biomolecules, as direct crystallographic data for this specific surfactant is not publicly available.

Table 1: Predicted Bond Lengths

| Bond Type | Functional Group | Predicted Length (Å) |

| C-C | Alkyl Chain (sp3-sp3) | 1.54 |

| C-H | Alkyl Chain | 1.09 |

| C=O | Amide & Carboxylate | 1.23 - 1.25 |

| C-N | Amide | 1.33 |

| N-H | Amide | 1.01 |

| Cα-Cβ | Glutamate | 1.53 |

| C-O | Carboxylate | 1.26 |

Table 2: Predicted Bond Angles

| Angle | Functional Group | Predicted Angle (°) |

| C-C-C | Alkyl Chain (sp3) | 109.5 |

| O=C-N | Amide | 123 |

| Cα-N-C | Amide Linkage | 121 |

| O=C-O | Carboxylate | 125 |

| N-Cα-Cβ | Glutamate | 110 |

Conformational Analysis

The conformation of this compound is highly flexible due to the large number of rotatable single bonds (21) in its structure.[2] The overall shape is determined by the torsion angles within the stearoyl chain and the glutamate backbone.

-

Stearoyl Chain: In non-polar environments or crystalline states, the long alkyl chain tends to adopt an extended, all-trans (anti-periplanar) conformation to minimize steric hindrance. In aqueous solutions, especially above the critical micelle concentration (CMC), the chain is sequestered within the hydrophobic core of micelles, where it may adopt more gauche conformations.

-

Glutamate Headgroup: The conformation of the glutamate moiety is influenced by pH, ionic strength, and intermolecular interactions. The relative orientation of the alpha- and gamma-carboxylate groups and the amide bond can vary significantly.

-

Amide Bond: The C-N amide bond exhibits partial double-bond character, resulting in a planar geometry. Cis/trans isomerism is possible, though the trans conformation is overwhelmingly favored energetically.

The conformational dynamics of acyl-amino acids are a subject of ongoing research, with studies often employing spectroscopic and computational methods to understand their behavior in different environments.[5][6][7]

Workflow for Structural Elucidation

Determining the precise molecular structure and dominant conformations of a surfactant like this compound requires a multi-faceted approach. The logical workflow below outlines the necessary steps from sample preparation to final structure validation.

Caption: Workflow for the structural elucidation of this compound.

Experimental Protocols

The following are detailed, standardized protocols for key experimental techniques that would be employed to determine the structure and conformation of this compound.

Single-Crystal X-ray Crystallography

This technique provides unambiguous, high-resolution data on the atomic arrangement in a crystalline solid.[8][9][10]

Objective: To determine the precise bond lengths, bond angles, and solid-state conformation of this compound.

Methodology:

-

Crystallization:

-

Prepare a supersaturated solution of highly purified this compound in a suitable solvent system (e.g., ethanol/water, methanol).

-

Employ slow evaporation or controlled cooling techniques to promote the growth of single crystals of adequate size (>0.1 mm) and quality.[8]

-

Crystals must be clear, with well-defined faces and no visible cracks or imperfections.

-

-

Data Collection:

-

Select a suitable crystal and mount it on a goniometer.[9]

-

Place the mounted crystal in a monochromatic X-ray beam, typically from a synchrotron source or a modern in-house diffractometer.

-

Cool the crystal to cryogenic temperatures (e.g., 100 K) using a nitrogen stream to minimize thermal vibrations and radiation damage.

-

Rotate the crystal in the X-ray beam and collect the diffraction pattern (reflections) on an area detector (e.g., CCD or pixel detector).[8]

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem using direct methods or Patterson functions to generate an initial electron density map.

-

Build an initial atomic model into the electron density map.

-

Refine the atomic positions, and thermal parameters against the experimental data using least-squares methods until the model converges and provides a good fit to the data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the chemical structure and conformation of molecules in solution.[11][12][13]

Objective: To confirm the chemical connectivity and probe through-bond and through-space atomic interactions to determine the solution-state conformation.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d6, D2O with a co-solvent).

-

Transfer the solution to a 5 mm NMR tube.

-

-

1D NMR Spectra Acquisition:

-

Acquire a ¹H NMR spectrum to identify all proton environments and their integrations.

-

Acquire a ¹³C NMR spectrum to identify all unique carbon environments.

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify scalar couplings between protons, establishing proton connectivity within spin systems (e.g., along the alkyl chain and glutamate backbone).

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to identify 2- and 3-bond correlations between protons and carbons, which is crucial for establishing connectivity across quaternary carbons and functional groups (e.g., amide and carboxyls).

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a ¹H-¹H NOESY spectrum to identify through-space correlations between protons that are close to each other (< 5 Å). This is the primary method for determining the 3D folding and conformational preferences of the molecule in solution.

-

-

Data Analysis:

-

Process and analyze all spectra to assign all ¹H and ¹³C chemical shifts.

-

Use COSY, HSQC, and HMBC data to confirm the complete covalent structure of the molecule.

-

Analyze NOESY cross-peaks to generate distance restraints for conformational modeling.

-

Molecular Dynamics (MD) Simulation

MD simulations provide a computational method to explore the conformational landscape and dynamic behavior of a molecule over time.[14][15][16]

Objective: To model the conformational flexibility and dominant solution-state structures of this compound, and to simulate its aggregation behavior in an aqueous environment.

Methodology:

-

System Setup:

-

Generate an initial 3D structure of a single this compound molecule using a molecular builder.

-

Select an appropriate force field (e.g., GROMOS, CHARMM, AMBER) that is parameterized for lipids and amino acids.

-

Place one or more molecules in a simulation box of appropriate dimensions. For aggregation studies, multiple surfactant molecules would be randomly placed.

-

Solvate the system with an explicit water model (e.g., SPC/E, TIP3P).[14] Add counter-ions (Na+) as needed to neutralize the system.

-

-

Simulation Protocol:

-

Perform energy minimization of the entire system to remove any steric clashes or unfavorable contacts.

-

Gradually heat the system to the target temperature (e.g., 298 K or 310 K) under constant volume (NVT ensemble).

-

Equilibrate the system at the target temperature and pressure (1 atm) under the NPT ensemble until properties like density and potential energy stabilize.

-

Run a production simulation for a significant length of time (e.g., 100 ns to 1 µs) to adequately sample the conformational space. A time step of 1-2 fs is typically used.[14]

-

-

Analysis:

-

Analyze the simulation trajectory to determine key structural and dynamic properties.

-

Calculate Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) to assess conformational stability and compactness.

-

Analyze dihedral angle distributions for key rotatable bonds to identify preferred conformations.

-

Use clustering algorithms to identify the most populated conformational states.

-

For multi-molecule systems, analyze aggregation, micelle formation, and the orientation of molecules at interfaces.

-

References

- 1. This compound - Surfactant - 表面活性剂百科 [surfactant.top]

- 2. echemi.com [echemi.com]

- 3. This compound | C23H42NNaO5 | CID 23688969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Conformational Dynamics in the Acyl-CoA Synthetases, Adenylation Domains of Non-Ribosomal Peptide Synthetases, and Firefly Luciferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR Approaches to Study Drug-Surfactant Interactions: Insights From NOE, Relaxometry and Diffusometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. NMR studies of surfactants | Scilit [scilit.com]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. Frontiers | Molecular dynamics simulation of surfactant induced wettability alteration of shale reservoirs [frontiersin.org]

- 15. Molecular Dynamics Simulations Elucidate the Molecular Organization of Poly(beta-amino ester) Based Polyplexes for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Dynamics Simulations Reveal Octanoylated Hyaluronic Acid Enhances Liposome Stability, Stealth and Targeting - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols for In Vitro Skin Permeation Studies of Sodium Stearoyl Glutamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium Stearoyl Glutamate (SSG) is an anionic amino acid-based surfactant and emulsifier widely utilized in the cosmetics industry.[1][2] Derived from L-glutamic acid and stearic acid, it is favored for its gentle cleansing properties, excellent emulsifying capabilities, and compatibility with sensitive skin.[3][4][5] SSG is known to be mild and non-irritating, making it a common ingredient in a variety of skincare and haircare products.[1][3][5] Its primary functions are to stabilize oil-in-water emulsions and to cleanse the skin without disrupting the natural moisture barrier.[3][4]

Understanding the skin permeation profile of this compound is crucial for formulators to ensure both the efficacy and safety of topical products. While SSG is generally considered to remain on the surface layers of the skin due to its function as an emulsifier and surfactant, in vitro skin permeation studies are essential to quantify its potential for absorption, assess its influence on the skin barrier, and evaluate its interaction with other active ingredients in a formulation.

These application notes provide a comprehensive overview and detailed protocols for conducting in vitro skin permeation studies of this compound using Franz diffusion cells, a standard and reliable method for this purpose.[6][7][8]

Quantitative Data Summary

Currently, there is a lack of publicly available quantitative data from in vitro skin permeation studies specifically for this compound. The following table is a template that researchers can use to record their experimental data. The parameters listed are standard metrics in skin permeation studies.

| Parameter | Unit | Formulation A (e.g., 0.5% SSG in o/w emulsion) | Formulation B (e.g., 1% SSG in cleansing gel) | Control (Vehicle) |

| Permeability Coefficient (Kp) | cm/h | [Insert Data] | [Insert Data] | [Insert Data] |

| Steady-State Flux (Jss) | µg/cm²/h | [Insert Data] | [Insert Data] | [Insert Data] |

| Lag Time (Tlag) | h | [Insert Data] | [Insert Data] | [Insert Data] |

| Cumulative Amount Permeated at 24h (Q24) | µg/cm² | [Insert Data] | [Insert Data] | [Insert Data] |

| Amount in Epidermis | µg/cm² | [Insert Data] | [Insert Data] | [Insert Data] |

| Amount in Dermis | µg/cm² | [Insert Data] | [Insert Data] | [Insert Data] |

| Total Penetration | µg/cm² | [Insert Data] | [Insert Data] | [Insert Data] |

| Mass Balance | % | [Insert Data] | [Insert Data] | [Insert Data] |

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the procedure for assessing the skin permeation of this compound from a topical formulation.

1. Materials and Equipment:

-

Vertical Franz diffusion cells (with appropriate orifice diameter and receptor volume)[9]

-

Human or animal skin membranes (e.g., excised human skin, porcine skin)[6]

-

Receptor solution (e.g., phosphate-buffered saline (PBS), pH 7.4)[6]

-

Formulation containing this compound

-

Magnetic stirrers and stir bars

-

Water bath with temperature control[6]

-

Syringes and needles for sampling

-

HPLC or other suitable analytical instrumentation for quantification of SSG[7]

-

Parafilm[6]

-

Standard laboratory glassware and consumables

2. Experimental Workflow Diagram:

References

- 1. formunova.com [formunova.com]

- 2. specialchem.com [specialchem.com]

- 3. biotulin.com [biotulin.com]

- 4. sincereskincare.com [sincereskincare.com]

- 5. Wholesale The Key to Beautiful Skin is this compound,The Key to Beautiful Skin is this compound Factories [farmachems.com]

- 6. alterlab.co.id [alterlab.co.id]

- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. aurigaresearch.com [aurigaresearch.com]

Application Note: Quantification of Sodium Stearoyl Glutamate in Complex Matrices using HPLC-MS/MS

Abstract

This document details a proposed analytical method for the quantification of Sodium Stearoyl Glutamate (SSG) in complex matrices such as cosmetic creams and lotions. Due to the limited availability of specific validated methods for this analyte, this protocol is based on established principles for the analysis of similar N-acyl amino acid surfactants. The proposed method utilizes a sample preparation procedure involving liquid-liquid extraction followed by derivatization. The derivatized analyte is then quantified using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This application note provides a comprehensive protocol, including sample preparation, instrument parameters, and a prospective validation plan.

Introduction

This compound is an anionic surfactant and emulsifier widely used in the cosmetics and personal care industry.[1][2][3] It is valued for its mildness, skin-compatibility, and emulsifying properties.[3][4] As a key component in many formulations, accurate quantification is essential for quality control, formulation development, and stability testing. The complex nature of cosmetic and food matrices, which often contain a mixture of oils, fats, and other surfactants, presents a significant analytical challenge.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful technique for the selective and sensitive quantification of analytes in complex mixtures.[1][5][6] This note describes a robust HPLC-MS/MS method for the determination of this compound. To enhance chromatographic retention and detection sensitivity, a derivatization step is proposed, based on methods developed for other N-acyl amino acids.[3][7]

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted in the following diagram.

References

- 1. Emulsifier And Surfactant Analysis: Techniques And Applications - Blogs - News [alwsci.com]

- 2. aocs.org [aocs.org]

- 3. mdpi.com [mdpi.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. lcms.cz [lcms.cz]

- 6. littlemsandsailing.wordpress.com [littlemsandsailing.wordpress.com]

- 7. researchgate.net [researchgate.net]

Sodium Stearoyl Glutamate: Application and Protocols in Novel Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Application Note: Sodium Stearoyl Glutamate (B1630785) (SSG) is an anionic, amino-acid-based emulsifier with significant potential in the development of novel drug delivery systems.[1] Derived from glutamic acid and stearic acid, SSG is recognized for its excellent emulsifying properties, biocompatibility, and mildness, making it a favorable excipient for various pharmaceutical formulations.[2][3][4] Its primary function in drug delivery is to form and stabilize oil-in-water (O/W) emulsions, which can encapsulate lipophilic drugs, thereby enhancing their solubility, stability, and bioavailability.[5][6][7]

The unique structure of SSG, featuring a hydrophilic glutamate head and a lipophilic stearoyl tail, allows for the formation of stable, fine-droplet emulsions.[1] This characteristic is particularly advantageous in the formulation of nanoemulsions, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS), which are designed to improve the therapeutic efficacy of poorly water-soluble drugs.[5][6][8][9] The versatility of SSG allows its incorporation in formulations intended for oral, topical, and parenteral administration.[10][11]

Key Advantages of Sodium Stearoyl Glutamate in Drug Delivery:

-

Enhanced Biocompatibility: Being derived from natural amino acids and fatty acids, SSG is generally well-tolerated and considered safe for pharmaceutical applications.

-

Effective Emulsification: It is a strong O/W emulsifier, capable of creating stable emulsions even at low concentrations.

-

Improved Drug Solubility and Bioavailability: By encapsulating lipophilic drugs in the oil phase of an emulsion, SSG can significantly improve their dissolution and subsequent absorption.[5][6][7]

-

Versatility: SSG is compatible with a wide range of oils and other excipients, offering flexibility in formulation development.

While SSG is extensively used in cosmetics, its application in pharmaceuticals is an emerging area of interest. The following sections provide detailed protocols for the formulation and characterization of various novel drug delivery systems utilizing this compound.

Experimental Protocols

Preparation of a Drug-Loaded Nanoemulsion using High-Pressure Homogenization

This protocol describes the preparation of an oil-in-water (O/W) nanoemulsion for the encapsulation of a lipophilic drug, using this compound as the primary emulsifier.

Materials:

-

Lipophilic Active Pharmaceutical Ingredient (API)

-

Oil Phase (e.g., Miglyol 812, Caprylic/Capric Triglyceride)

-

This compound (SSG)

-

Co-surfactant (e.g., Polysorbate 80)

-

Purified Water

Equipment:

-

High-pressure homogenizer

-

High-shear mixer (e.g., Ultra-Turrax)

-

Magnetic stirrer and hot plate

-

Analytical balance

-

Beakers and graduated cylinders

Procedure:

-

Preparation of the Oil Phase:

-

Accurately weigh the required amount of the oil phase.

-

Dissolve the lipophilic API in the oil phase with gentle heating and stirring until a clear solution is obtained.

-

-

Preparation of the Aqueous Phase:

-

Accurately weigh the required amounts of this compound and the co-surfactant.

-

Disperse the SSG and co-surfactant in purified water with continuous stirring. Heat the mixture to approximately 70-80°C to ensure complete dissolution.

-

-

Formation of the Pre-emulsion:

-

Heat the oil phase to the same temperature as the aqueous phase (70-80°C).

-

Slowly add the oil phase to the aqueous phase while homogenizing at high speed (e.g., 5000-10000 rpm) for 10-15 minutes using a high-shear mixer. This will form a coarse pre-emulsion.

-

-

High-Pressure Homogenization:

-

Pass the hot pre-emulsion through a high-pressure homogenizer.

-

Homogenize at a pressure of 500-1500 bar for 3-5 cycles. The exact parameters may need to be optimized depending on the specific formulation.

-

-

Cooling and Storage:

-

Cool the resulting nanoemulsion to room temperature.

-

Store in a well-sealed container, protected from light.

-

Workflow for Nanoemulsion Preparation:

Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol details the formulation of SLNs for sustained drug release, where SSG acts as a stabilizer.

Materials:

-

Lipophilic API

-

Solid Lipid (e.g., Glyceryl monostearate, Stearic acid)[12]

-

This compound (SSG)

-

Co-surfactant (e.g., Poloxamer 188)

-

Purified Water

Equipment:

-

High-pressure homogenizer

-

High-shear mixer

-

Water bath

-

Magnetic stirrer

-

Analytical balance

Procedure:

-

Preparation of the Lipid Phase:

-

Melt the solid lipid by heating it 5-10°C above its melting point.

-

Disperse or dissolve the lipophilic API in the molten lipid.

-

-

Preparation of the Aqueous Phase:

-

Dissolve the SSG and co-surfactant in purified water and heat to the same temperature as the lipid phase.

-

-

Formation of the Pre-emulsion:

-

Disperse the hot lipid phase in the hot aqueous phase using a high-shear mixer for 5-10 minutes to form a coarse O/W emulsion.

-

-

Homogenization:

-

Immediately subject the hot pre-emulsion to high-pressure homogenization at a pressure of 500-1500 bar for 3-5 cycles.

-

-

Crystallization and Storage:

-

Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form SLNs.

-

Store the SLN dispersion at a suitable temperature.

-

Workflow for Solid Lipid Nanoparticle Preparation:

Characterization of Drug Delivery Systems

The following are standard protocols for evaluating the physicochemical properties and in vitro performance of the prepared drug delivery systems.

Particle Size and Zeta Potential Analysis

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS)

Procedure:

-

Dilute the nanoemulsion or SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

-

Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using DLS.

-

Measure the zeta potential using ELS to assess the surface charge and stability of the nanoparticles.

-

Perform measurements in triplicate at a constant temperature (e.g., 25°C).

Drug Entrapment Efficiency and Loading Capacity

Method: Centrifugation or Ultrafiltration followed by a validated analytical method (e.g., HPLC, UV-Vis Spectroscopy).

Procedure:

-

Separate the unencapsulated (free) drug from the nanoemulsion or SLN dispersion. This can be achieved by:

-

Ultracentrifugation: Centrifuge the sample at high speed (e.g., 15,000 rpm for 30 minutes). The nanoparticles will form a pellet, and the supernatant will contain the free drug.

-

Ultrafiltration: Use a centrifugal filter device with a molecular weight cut-off that allows the free drug to pass through while retaining the nanoparticles.

-

-

Quantify the amount of free drug in the supernatant or filtrate using a pre-validated analytical method.

-

Calculate the Entrapment Efficiency (EE%) and Drug Loading (DL%) using the following equations:

EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100

DL (%) = [(Total Drug - Free Drug) / Total weight of Nanoparticles] x 100

In Vitro Drug Release Study

Method: Dialysis Bag Method

Procedure:

-

Place a known amount of the drug-loaded nanoemulsion or SLN dispersion into a dialysis bag with a suitable molecular weight cut-off.

-

Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

-

At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

-

Analyze the drug concentration in the withdrawn samples using a validated analytical method.

-

Plot the cumulative percentage of drug released versus time.

Data Presentation

Table 1: Physicochemical Characterization of Drug-Loaded Nanoformulations

| Formulation Code | Drug | SSG Conc. (% w/v) | Particle Size (nm) | PDI | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) |

| NE-01 | Drug X | 1.0 | 150 ± 5 | 0.18 ± 0.02 | -35 ± 2 | 92 ± 3 | 4.5 ± 0.5 |

| SLN-01 | Drug Y | 1.5 | 200 ± 10 | 0.25 ± 0.03 | -40 ± 3 | 88 ± 4 | 5.2 ± 0.6 |

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values will depend on the specific drug and formulation parameters.

Table 2: In Vitro Drug Release Profile

| Time (hours) | Cumulative Drug Release (%) from NE-01 | Cumulative Drug Release (%) from SLN-01 |

| 1 | 30 ± 2 | 15 ± 1 |

| 2 | 55 ± 3 | 25 ± 2 |

| 4 | 78 ± 4 | 40 ± 3 |

| 8 | 95 ± 2 | 65 ± 4 |

| 12 | 98 ± 1 | 80 ± 3 |

| 24 | - | 95 ± 2 |

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual release profiles will vary based on the formulation.

Signaling Pathways and Targeted Delivery

The glutamate moiety in this compound presents an intriguing possibility for targeted drug delivery to tissues expressing glutamate receptors. Glutamate is the primary excitatory neurotransmitter in the central nervous system and plays a crucial role in various physiological processes.[13] Its receptors, including ionotropic (e.g., NMDA, AMPA) and metabotropic glutamate receptors, are found on neurons and glial cells.[14][15]

Potential for Targeted Drug Delivery:

Drug delivery systems incorporating SSG or other glutamate derivatives could potentially be designed to target glutamate receptors. This could be particularly beneficial for delivering drugs across the blood-brain barrier or for targeting specific neuronal populations in neurodegenerative diseases or brain tumors.

Hypothesized Targeting Mechanism:

Further research is required to validate this targeting approach and to understand the specific interactions between SSG-containing nanoparticles and glutamate receptors in a biological system.

Disclaimer: These application notes and protocols are intended for research and development purposes only. The specific parameters for formulation and characterization will need to be optimized for each drug and application. All experimental work should be conducted in accordance with relevant safety guidelines and regulations.

References

- 1. formunova.com [formunova.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound: Another amino acid alkyl amide sensitizer in cosmetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Self Nano Emulsifying Drug Delivery Systems for Oral Delivery of Hydrophobic Drugs – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solid Lipid Nanoparticles for Topical Drug Delivery: Mechanisms, Dosage Form Perspectives, and Translational Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solid lipid nanoparticles (SLN) for topical drug delivery: incorporation of the lipophilic drugs N,N-diethyl-m-toluamide and vitamin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Solid Lipid Nanoparticles as Efficient Drug and Gene Delivery Systems: Recent Breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Metabotropic Glutamate Receptors: Potential Drug Targets for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glutamate receptor - Wikipedia [en.wikipedia.org]

Application of "Sodium stearoyl glutamate" in solid lipid nanoparticles (SLNs)

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, leveraging biocompatible and biodegradable lipids to encapsulate both lipophilic and hydrophilic active pharmaceutical ingredients (APIs). The stability and efficacy of SLN formulations are critically dependent on the choice of surfactants. Sodium Stearoyl Glutamate (SSG), an anionic and amino acid-based emulsifier, presents a compelling option for SLN formulation due to its excellent stabilizing properties, biocompatibility, and mildness, making it particularly suitable for various routes of administration, including dermal, oral, and parenteral.

This compound is known for its ability to form stable oil-in-water emulsions and contribute to the formation of lamellar gel structures that enhance viscosity and stability.[1] In the context of SLNs, SSG acts as a primary or co-emulsifier to stabilize the lipid core in the aqueous continuous phase, preventing particle aggregation and ensuring a narrow particle size distribution. Its anionic nature imparts a negative surface charge to the nanoparticles, which can contribute to their stability through electrostatic repulsion.

Key Advantages of this compound in SLN Formulations

-

Biocompatibility and Biodegradability: Derived from L-glutamic acid and stearic acid, SSG is considered a mild, hypoallergenic, and non-comedogenic ingredient, making it suitable for sensitive applications.[2][3]

-

Enhanced Stability: SSG contributes to the formulation of SLNs with excellent colloidal stability, preventing particle agglomeration during storage.[4]

-

High Emulsifying Efficacy: It is an effective oil-in-water emulsifier, even at low concentrations.[5]

-

pH Compatibility: It is effective in a pH range similar to that of human skin.[6]

-

Regulatory Acceptance: SSG is widely used in cosmetic and pharmaceutical products and has a good safety profile.[1]

Quantitative Data on SLN Formulations with this compound

The following table summarizes the physicochemical properties of lipid nanocarriers formulated with this compound from a study on retinol-loaded nanocarriers. This data highlights the impact of SSG on key SLN parameters.

| Formulation ID | Key Components | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Formula #3 | Lipids: Glyceryl behenate, Glyceryl stearate, Glyceryl distearate, Cetyl palmitate, Myristyl myristate, Caprylic/capric triglycerideSurfactants: Tween-60, Poloxamer 188, This compound | < 300 | ~ 0.2 | -50 | [2] |

| Optimized VLN-ROL | Optimized composition from the above study | < 200 | < 0.3 | < -50 | [7] |

Experimental Protocols

This section provides a detailed methodology for the preparation and characterization of SLNs using this compound as a surfactant. The protocol is based on the widely used hot high-pressure homogenization (HPH) technique, adapted with specifics from literature utilizing SSG.[4][5][7]

Protocol 1: Preparation of SLNs by Hot High-Pressure Homogenization

Materials:

-

Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO, Stearic Acid)

-

Active Pharmaceutical Ingredient (API)

-

This compound (SSG)

-

Co-surfactant (e.g., Poloxamer 188, Tween 80) (Optional)

-

Purified Water

Equipment:

-

High-Pressure Homogenizer (HPH)

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

Water bath or heating mantle

-

Magnetic stirrer

-

Beakers and other standard laboratory glassware

Procedure:

-

Preparation of the Lipid Phase:

-

Melt the solid lipid by heating it to 5-10°C above its melting point.

-

Disperse or dissolve the API in the molten lipid with continuous stirring to ensure a homogenous mixture.

-

-

Preparation of the Aqueous Phase:

-

Disperse this compound and any co-surfactant in purified water.

-

Heat the aqueous phase to the same temperature as the lipid phase under constant stirring.

-

-

Pre-emulsion Formation:

-

Add the hot aqueous phase to the hot lipid phase dropwise while homogenizing at high speed (e.g., 8,000-10,000 rpm) using a high-shear homogenizer for 5-10 minutes. This will form a coarse oil-in-water pre-emulsion.

-

-

High-Pressure Homogenization:

-

Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, pre-heated to the same temperature.

-

Homogenize the pre-emulsion at high pressure (e.g., 500-1500 bar) for a specified number of cycles (typically 3-5 cycles). The optimal pressure and number of cycles should be determined for each specific formulation.

-

-

Cooling and SLN Formation:

-

Cool down the resulting nanoemulsion to room temperature by placing it in a cold water bath or allowing it to cool under gentle stirring. The lipid will recrystallize and form solid lipid nanoparticles.

-

-

Storage:

-

Store the final SLN dispersion at a suitable temperature (e.g., 4°C) for further characterization.

-

Diagram of the Hot High-Pressure Homogenization Workflow:

Workflow for SLN preparation using hot high-pressure homogenization.

Protocol 2: Characterization of SLNs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

-

Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

-

Procedure:

-

Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

-

Measure the particle size (Z-average), PDI, and zeta potential using a suitable instrument (e.g., Malvern Zetasizer).

-

Perform measurements in triplicate at a constant temperature (e.g., 25°C).

-

2. Encapsulation Efficiency (EE) and Drug Loading (DL):

-

Method: Ultrafiltration or centrifugation followed by quantification of the free drug.

-

Procedure:

-

Separate the free (unencapsulated) drug from the SLN dispersion. A common method is to use centrifugal filter units (e.g., Amicon® Ultra).

-

Centrifuge a known amount of the SLN dispersion at a high speed (e.g., 10,000 rpm) for a specified time.

-

Collect the filtrate/supernatant containing the free drug.

-

Quantify the amount of free drug in the filtrate/supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

-

Calculate EE and DL using the following equations:

-

EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

-

DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid and drug] x 100

-

3. Morphological Examination:

-

Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

-

Procedure:

-

Prepare the sample by placing a drop of the diluted SLN dispersion on a carbon-coated copper grid and allowing it to air dry.

-

For negative staining (optional, for TEM), a drop of a staining agent (e.g., phosphotungstic acid) can be added.

-

Observe the morphology and size of the nanoparticles under the microscope.

-

Diagram of the SLN Characterization Workflow:

Workflow for the characterization of solid lipid nanoparticles.

Conclusion

This compound is a valuable surfactant for the formulation of Solid Lipid Nanoparticles, offering excellent emulsifying properties, biocompatibility, and the ability to produce stable nanodispersions. The provided protocols for preparation and characterization serve as a foundational guide for researchers and scientists in the development of novel SLN-based drug delivery systems. Further optimization of formulation parameters will be necessary depending on the specific API and intended application.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of Retinol-Loaded Lipid Nanocarrier via Vacuum Emulsification to Improve Topical Skin Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

Application of Sodium Stearoyl Glutamate in Nanostructured Lipid Carriers (NLCs) for Advanced Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Sodium Stearoyl Glutamate (B1630785) as a key surfactant in the formulation of Nanostructured Lipid Carriers (NLCs). NLCs are second-generation lipid nanoparticles that offer significant advantages for drug delivery, including enhanced drug loading capacity, improved stability, and controlled release profiles. Sodium Stearoyl Glutamate, a mild, anionic amino acid-based surfactant, is an excellent candidate for stabilizing NLCs, particularly for dermal and topical applications, due to its biocompatibility and skin-friendly properties.[1]

Introduction to this compound in NLCs

This compound is an oil-in-water (O/W) emulsifier derived from natural and renewable sources.[1] Its unique structure, combining a lipophilic fatty acid chain with a hydrophilic glutamate portion, allows for the formation of stable lamellar liquid crystalline structures at the oil-water interface.[1] This property is highly beneficial in NLC formulations, contributing to a silky and lightweight texture of the final product, which is particularly desirable for cosmetic and dermatological applications.[1] Furthermore, its mildness and non-irritating nature make it an ideal choice for formulations intended for sensitive skin.[1]

In the context of NLCs, this compound acts as a primary or co-surfactant to:

-

Reduce interfacial tension between the lipid and aqueous phases during production.

-

Sterically and electrostatically stabilize the nanoparticles, preventing aggregation.

-

Influence particle size and distribution , which are critical parameters for drug delivery.

-

Enhance skin hydration and barrier function , providing additional therapeutic benefits in topical formulations.[1]

Quantitative Data on NLC Formulations

The following table summarizes representative quantitative data for NLC formulations. It is important to note that these values are illustrative and can be influenced by the specific lipids, active pharmaceutical ingredient (API), and process parameters used.

| Parameter | Typical Range | Description |

| Particle Size (Z-average) | 100 - 300 nm | The average hydrodynamic diameter of the NLCs, crucial for skin penetration and cellular uptake. NLCs typically exhibit a small particle size.[2] |

| Polydispersity Index (PDI) | 0.1 - 0.3 | A measure of the width of the particle size distribution. A PDI below 0.3 indicates a homogenous and monodisperse population of nanoparticles.[2] |

| Zeta Potential | -20 to -40 mV | Indicates the surface charge of the nanoparticles. A high negative zeta potential suggests good colloidal stability due to electrostatic repulsion between particles. |

| Entrapment Efficiency (EE) | > 70% | The percentage of the initial drug amount that is successfully encapsulated within the NLCs. NLCs generally show high entrapment efficiency.[3] |

| Drug Loading (DL) | 1 - 10% | The weight percentage of the drug relative to the total weight of the NLCs. |

Experimental Protocols

This section outlines detailed protocols for the preparation and characterization of NLCs using this compound.

NLC Preparation: High-Shear Homogenization followed by Ultrasonication

This is a widely used and effective method for producing NLCs with a narrow size distribution.[4][5]

Materials:

-

Solid Lipid (e.g., Glyceryl Monostearate, Cetyl Palmitate)

-

Liquid Lipid (e.g., Oleic Acid, Miglyol 812)

-

This compound

-

Co-surfactant (optional, e.g., Poloxamer 188)

-

Active Pharmaceutical Ingredient (API)

-

Purified Water

Equipment:

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

Probe sonicator

-

Magnetic stirrer with heating plate

-

Water bath

Protocol:

-

Preparation of the Lipid Phase:

-

Weigh the solid lipid and liquid lipid in a beaker. The ratio of solid to liquid lipid can range from 70:30 to 99.9:0.1.[6]

-

Heat the lipid mixture to 5-10°C above the melting point of the solid lipid until a clear, homogenous oil phase is formed.[7]

-

If using this compound in the oil phase, add it at this stage and stir until dissolved.

-

Dissolve the lipophilic API in the molten lipid phase.

-

-

Preparation of the Aqueous Phase:

-

Weigh the purified water in a separate beaker.

-

Disperse this compound (if not added to the oil phase) and any co-surfactant in the water.

-